molecular formula C8H9BrCl2FN B13455976 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13455976
M. Wt: 288.97 g/mol
InChI Key: ODWRSNVOCLEOQY-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a complex aromatic structure with multiple halogen substitutions

Properties

Molecular Formula

C8H9BrCl2FN

Molecular Weight

288.97 g/mol

IUPAC Name

2-(2-bromo-6-chloro-4-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8BrClFN.ClH/c9-7-3-5(11)4-8(10)6(7)1-2-12;/h3-4H,1-2,12H2;1H

InChI Key

ODWRSNVOCLEOQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CCN)Br)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of halogen atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis .

Biological Activity

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, with the CAS number 2913244-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H9BrCl2FN, with a molecular weight of approximately 288.97 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC8H9BrCl2FN
Molecular Weight288.97 g/mol
CAS Number2913244-60-5
Melting PointNot specified

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, a study on related monomeric alkaloids demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL for certain derivatives . The presence of electron-withdrawing groups, such as bromine and fluorine, appears to enhance antibacterial efficacy.

Case Study: Structure-Activity Relationship

A structure-activity relationship analysis indicated that the introduction of halogen substituents at specific positions on the phenyl ring significantly impacts antibacterial potency. For example, compounds with both electron-donating and electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies have reported that derivatives with similar structures exhibited MIC values against common fungal strains like Candida albicans and Fusarium oxysporum, ranging from 16.69 to 222.31 µM . The antifungal activity was attributed to the ability of these compounds to disrupt cellular membranes or inhibit essential metabolic pathways in fungi.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other aminophenyl derivatives .

Comparative Analysis

To provide a clearer understanding of its biological activity compared to other compounds, a comparative analysis table is presented below:

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
This compoundNot specifiedNot specified
Compound A (related derivative)0.0048 mg/mL16.69 µM
Compound B (another derivative)0.0195 mg/mL78.23 µM

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